1-Chloro-1-(2,5-diaminophenyl)propan-2-one
Description
1-Chloro-1-(2,5-diaminophenyl)propan-2-one is a chlorinated aromatic ketone featuring a 2,5-diaminophenyl substituent. The 2,5-diaminophenyl group is a common motif in dyes and polymers, as seen in oxidative hair dyes (e.g., 1-(2,5-diaminophenyl)ethanol, ) and polyimide gate insulators (e.g., 1-(3,5-diaminophenyl)-3-(1-octadecyl)-succinic imide, ). The chloro and propanone substituents likely influence its electronic properties, solubility, and reactivity compared to non-chlorinated or non-ketone analogs.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1-chloro-1-(2,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11ClN2O/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,11-12H2,1H3 |
InChI Key |
AFLZOCCRECESMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,5-diaminophenyl)propan-2-one typically involves the chlorination of 1-(2,5-diaminophenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,5-diaminophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols from the ketone group.
Scientific Research Applications
1-Chloro-1-(2,5-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,5-diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Substituent Position: The 2,5-diaminophenyl group (target compound and ) versus 3,5-diaminophenyl () alters electronic effects and hydrogen-bonding capabilities. For example, 2,5-diamino derivatives may exhibit stronger intermolecular interactions due to para-amino alignment, influencing crystallinity .
- Functional Groups: The chloro-propanone moiety in the target compound introduces electrophilic character, contrasting with the hydroxyl group in (oxidizable in dyeing processes) and the hydrophobic octadecyl chain in (enhances surface hydrophobicity).
Hydrogen Bonding and Crystallinity
The 2,5-diaminophenyl group facilitates hydrogen-bonding networks, as seen in Etter’s graph-set analysis . Compared to 1-(3,5-diaminophenyl)-3-octadecyl-succinic imide , which likely forms weaker hydrogen bonds due to steric hindrance from the 3,5-substitution, the target compound’s 2,5-amino groups may enable denser crystal packing. This could result in higher melting points or reduced solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
